molecular formula C10H10ClF3N2O B3049035 N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride CAS No. 1909328-14-8

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride

Cat. No.: B3049035
CAS No.: 1909328-14-8
M. Wt: 266.65
InChI Key: TZAUCLMNZOKHKN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen, and a trifluoroacetamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The trifluoroacetamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that can be tailored for specific applications.

Scientific Research Applications

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Preclinical studies have shown promising results, and clinical trials are underway.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamide group is known to enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The isoindole ring structure also plays a crucial role in the compound’s overall bioactivity, contributing to its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide
  • N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetamide
  • N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide

Uniqueness

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide hydrochloride stands out due to the presence of the trifluoroacetamide group, which imparts unique chemical properties such as increased lipophilicity and enhanced binding affinity to molecular targets. This makes it a valuable compound for various applications, particularly in drug development and material science.

Properties

IUPAC Name

N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O.ClH/c11-10(12,13)9(16)15-8-2-1-6-4-14-5-7(6)3-8;/h1-3,14H,4-5H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAUCLMNZOKHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909328-14-8
Record name Acetamide, N-(2,3-dihydro-1H-isoindol-5-yl)-2,2,2-trifluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909328-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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